5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Overview
Description
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is an organic compound with the molecular formula C19H15Br. It is a derivative of benzo[c]fluorene, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene typically involves the bromination of 7,7-dimethyl-7H-benzo[c]fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 7,7-dimethyl-7H-benzo[c]fluorene-5-ol, while oxidation with potassium permanganate can produce 5-bromo-7,7-dimethyl-7H-benzo[c]fluorenone .
Scientific Research Applications
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Industry: It can be used in the production of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-7H-benzo[c]fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-7H-benzo[c]fluorene: Lacks the methyl groups, affecting its steric properties and reactivity.
7,7-Dimethyl-5-chloro-7H-benzo[c]fluorene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications
Uniqueness
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is unique due to the combination of the bromine atom and the two methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-7,7-dimethylbenzo[c]fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20)11-16(18)19/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRZPPNAWBDQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720408 | |
Record name | 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954137-48-5 | |
Record name | 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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